molecular formula C23H36N2O11 B12286161 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 61563-19-7

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B12286161
CAS No.: 61563-19-7
M. Wt: 516.5 g/mol
InChI Key: DKLSJUMHEGAAAE-OPDGLEOBSA-N
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Description

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a dihydroisoquinoline moiety.

Preparation Methods

The synthesis of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves multiple steps, including the introduction of the tert-butylamino group and the hydroxypropoxy group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied for its potential applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has shown promise as a beta-adrenoreceptor antagonist with antiarrhythmic properties . Its unique structure also makes it a valuable compound for studying molecular interactions and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with beta-adrenoreceptors, leading to the inhibition of adrenaline-induced arrhythmias. The molecular targets include specific receptors in the heart, and the pathways involved are related to the regulation of heart rhythm and myocardial stimulation .

Comparison with Similar Compounds

Similar compounds to 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde include propranolol and pindolol, which are also beta-adrenoreceptor antagonists. this compound is unique in its structure and potency, making it a valuable addition to the class of beta-blockers .

Properties

CAS No.

61563-19-7

Molecular Formula

C23H36N2O11

Molecular Weight

516.5 g/mol

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C17H26N2O3.C6H10O8/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h4-6,12,14,18,21H,7-11H2,1-3H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4-

InChI Key

DKLSJUMHEGAAAE-OPDGLEOBSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

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